molecular formula C12H15NO2 B8761008 (4-Pyrrolidinophenyl)acetic acid

(4-Pyrrolidinophenyl)acetic acid

Cat. No. B8761008
M. Wt: 205.25 g/mol
InChI Key: ZFNIWSXJLHQUHT-UHFFFAOYSA-N
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Description

(4-Pyrrolidinophenyl)acetic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Pyrrolidinophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Pyrrolidinophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Pyrrolidinophenyl)acetic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)

InChI Key

ZFNIWSXJLHQUHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-(pyrrolidin-1-yl)phenylacetate (0.13 g, 0.59 mmol) obtained in Step 1 was dissolved in tetrahydrofuran (1.2 mL), 1 M aqueous lithium hydroxide solution (1.2 mL) was added, and the mixture was stirred for 5 hrs. The mixture was neutralized with 1 N aqueous hydrogen chloride solution (1.2 mL), and the solvent was evaporated to give a crude product of the title compound, which was used for the synthesis of A-54.
Name
Methyl 4-(pyrrolidin-1-yl)phenylacetate
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Toluene (10 ml) was added to a mixture of palladium acetate (22.3 mg, 0.10 mmol), 2-(biphenyl)-di-tert-butylphosphine (59.8 mg, 0.20 mmol) and sodium tert-butoxide (2.40 g, 25.0 mmol), and then (4-bromophenyl)acetic acid (2.15 g, 10.0 mmol) and pyrrolidine (1.10 ml, 13.2 mmol) were added thereto. The obtained mixture was heated at 70° C. for 46 hours. Water (20 ml) was added to the reaction mixture. pH of the aqueous layer was controlled at 2 or below. The aqueous layer was washed with toluene and adjusted to pH 4 to 5. After stirring the reaction mixture in ice-bath for a while, it was filtered to obtain the title compound in the form of a light yellow solid (1.1 g, 54%).
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-(biphenyl) di-tert-butylphosphine
Quantity
59.8 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
22.3 mg
Type
catalyst
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
54%

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